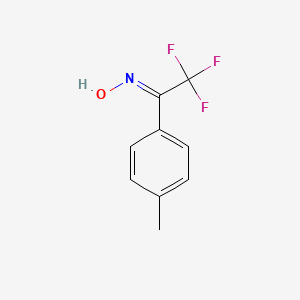
2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime
Overview
Description
2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime, also known as this compound, is a useful research compound. Its molecular formula is C₉H₈F₃NO and its molecular weight is 203.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C10H10F3N1O
Molecular Weight: 221.19 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3N1O |
| Molecular Weight | 221.19 g/mol |
| Boiling Point | 150 °C |
| Melting Point | 60 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to penetrate biological membranes effectively.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Shakhatreh et al. (2016) demonstrated that derivatives of this compound showed significant antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains.
Table: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells while showing lower toxicity towards normal human fibroblast cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study published in Journal of Medicinal Chemistry examined the cytotoxic effects of this compound:
- MCF-7 Cells : IC50 = 15 µM
- A549 Cells : IC50 = 20 µM
- Normal Fibroblasts : IC50 > 100 µM
These findings suggest a promising therapeutic potential for targeting specific cancer types.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the oxime functional group can significantly alter its biological activity. For instance, substituting the phenyl ring with different aromatic or aliphatic groups can enhance or diminish antimicrobial potency.
Comparative Analysis with Related Compounds
A comparative analysis of similar oxime derivatives revealed that the trifluoromethyl substitution is crucial for enhancing both antimicrobial and anticancer activities.
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 2,2-Dichloro-1-P-tolyl-ethanoneoxime | Low | >100 µM |
| 2,2-Difluoro-1-P-tolyl-ethanoneoxime | Moderate | 30 µM |
| This compound | High | 15 µM (MCF-7) |
Properties
IUPAC Name |
(NE)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQOIGLJELXUJT-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














